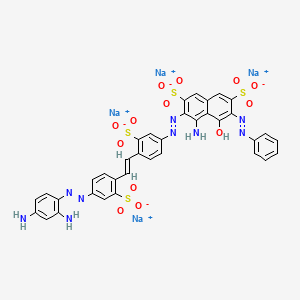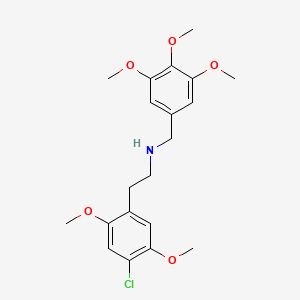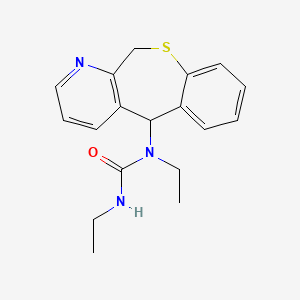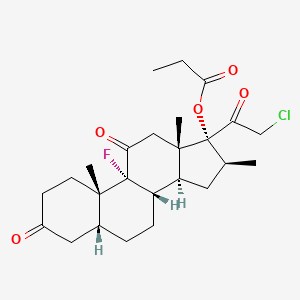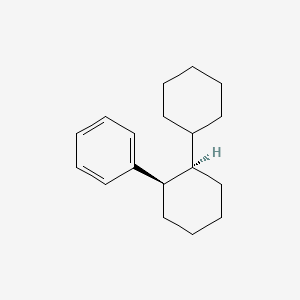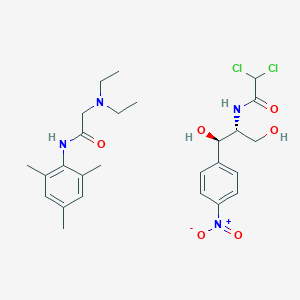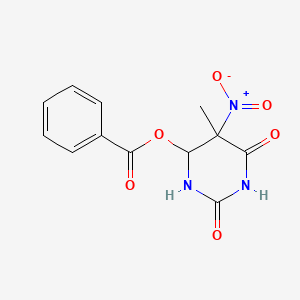
Dihydro-6-(benzoyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyloxy-5-nitro-4,5-dihydrothymine is a chemical compound with the molecular formula C12H11N3O6. It is a derivative of thymine, a nucleobase found in DNA. This compound is characterized by the presence of a benzoyloxy group at the 4th position and a nitro group at the 5th position of the dihydrothymine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyloxy-5-nitro-4,5-dihydrothymine typically involves the following steps:
Benzoylation: The benzoyloxy group is introduced at the 4th position through a benzoylation reaction. This involves the reaction of dihydrothymine with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 4-Benzoyloxy-5-nitro-4,5-dihydrothymine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyloxy-5-nitro-4,5-dihydrothymine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 4-Benzoyloxy-5-amino-4,5-dihydrothymine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Benzoyloxy-5-nitro-4,5-dihydrothymine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Benzoyloxy-5-nitro-4,5-dihydrothymine involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoyloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyloxy-5-amino-4,5-dihydrothymine
- 4-Benzoyloxy-5-methyl-4,5-dihydrothymine
Comparison
4-Benzoyloxy-5-nitro-4,5-dihydrothymine is unique due to the presence of both a benzoyloxy and a nitro group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
82531-53-1 |
|---|---|
Molecular Formula |
C12H11N3O6 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) benzoate |
InChI |
InChI=1S/C12H11N3O6/c1-12(15(19)20)9(17)13-11(18)14-10(12)21-8(16)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,13,14,17,18) |
InChI Key |
KFYWSDFWOFKPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)OC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


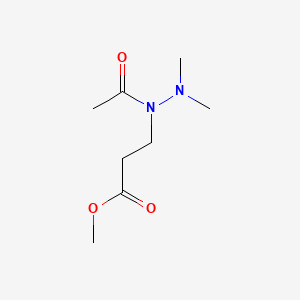
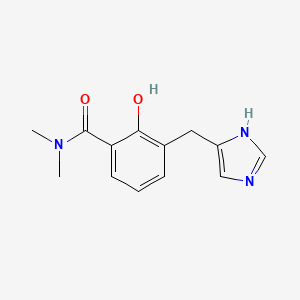



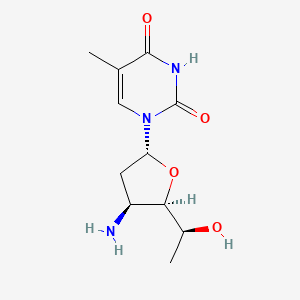
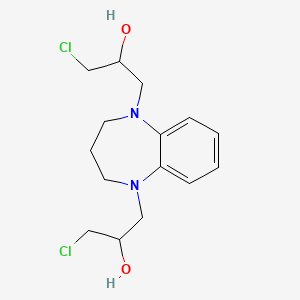
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
